Melting Point and Lipophilicity Comparison: 1-(4‑Nitrophenyl)‑ vs. 1‑Phenyl‑cyclohexanecarboxylic Acid
The introduction of a para‑nitro group onto the phenyl ring of 1‑phenylcyclohexanecarboxylic acid raises the melting point by approximately 54–56 °C and reduces the calculated lipophilicity (XLogP3) by approximately 0.3 units [1]. These changes directly impact purification strategies and compound handling.
| Evidence Dimension | Melting Point (˚C) |
|---|---|
| Target Compound Data | 175–177 (from ethanol) |
| Comparator Or Baseline | 1-Phenylcyclohexanecarboxylic acid: 121–125 (AKSci); 119–124 (ChemWhat) |
| Quantified Difference | 54–56 °C higher |
| Conditions | Solid crystalline material; target compound recrystallized from ethanol |
Why This Matters
The significantly higher melting point of the nitro‑substituted derivative allows for easier purification via recrystallization and provides a more robust solid form for long‑term storage, reducing the risk of degradation during handling.
- [1] Molaid. (n.d.). 1-(4-硝基苯基)环己烷羧酸 | 91958-27-9. Retrieved from https://www.molaid.com/MS_395925 View Source
